Oxazole-5-carbonitrile
Overview
Description
Oxazole-5-carbonitrile is a compound with the molecular formula C4H2N2O and a molecular weight of 94.07 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
Oxazole derivatives can be synthesized through various methods. One of the most common methods is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as a key reagent . Other methods include the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides , and the condensation of 5-amino-2-phenyloxazole-4-carbonitrile in formic acid .Molecular Structure Analysis
The structure of this compound includes a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions in the presence of palladium catalysts . They can also undergo ring expansion reactions .Physical And Chemical Properties Analysis
This compound is a solid compound . Oxazoles in general are stable and have a boiling point of 69 °C .Scientific Research Applications
Anticancer Potential
Oxazole-5-carbonitrile derivatives have demonstrated significant potential in cancer research. For instance, a study synthesized and characterized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which exhibited notable growth inhibitory and cytostatic activities against various cancer cell lines, including leukemia, renal, and breast cancer subpanels. This suggests their utility in developing new anticancer drugs and as a framework in anticancer research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Diverse Chemical Library Synthesis
This compound has been used in creating diverse chemical libraries through microwave-mediated and flow chemistries. One study successfully synthesized a 2-substituted-5-aminooxazole-4-carbonitrile library, highlighting the structural diversity achievable with this approach. This facilitates the exploration of new compounds for various applications (Spencer et al., 2012).
Antiviral Research
Derivatives of this compound have shown promise in antiviral research. A study synthesized ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile, finding several compounds with highantiviral activity against the human cytomegalovirus (HCMV) in vitro. These compounds exceeded the antiviral activity of Ganciclovir, a clinically used anti-HCMV agent, demonstrating their potential in developing new anti-HCMV drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
Advanced Synthetic Methods
This compound is instrumental in developing advanced synthetic methods. For example, a method for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was developed, utilizing potassium ferricyanide in a low-toxicity process. This method shows the versatility of this compound in synthesizing complex molecules through environmentally friendly processes (Xu, Qin, Yi, Wang, Chen, Zhang, Zhao, & Gong, 2017).
Structural Diversity in Organic Synthesis
The compound serves as a core for structurally diverse organic syntheses. Research has shown that this compound can be used to synthesize compounds with a range of structural variations. This flexibility in organic synthesis makes it valuable for creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Shablykin et al., 2007).
Mechanism of Action
Target of Action
Oxazole-5-carbonitrile is a member of the oxazole class of compounds, which are known for their wide spectrum of biological activities Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets . The interaction of this compound with its targets could lead to changes in cellular processes, potentially contributing to its observed biological activities.
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential interactions with multiple biological targets Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been shown to have a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These effects suggest that Oxazole-5-carbonitrile may influence cell function, gene expression, and cellular metabolism in various ways.
Molecular Mechanism
Oxazoles are known to undergo deprotonation at C2, and the lithio salt exists in equilibrium with the ring-opened enolate-isonitrile . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
Oxazole derivatives are known to have a wide spectrum of biological activities, suggesting that they may interact with various enzymes and cofactors and influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
1,3-oxazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-1-4-2-6-3-7-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNIXNVMYNRRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612831 | |
Record name | 1,3-Oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-61-4 | |
Record name | 1,3-Oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.